molecular formula C17H16N2OS2 B3005199 Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide CAS No. 339015-38-2

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide

Cat. No.: B3005199
CAS No.: 339015-38-2
M. Wt: 328.45
InChI Key: SYKIQKGLVIMFRQ-UHFFFAOYSA-N
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Description

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is an organic compound with the molecular formula C17H16N2OS2. It is a research chemical primarily used in various scientific studies. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to yield 5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole. Finally, this compound undergoes a nucleophilic substitution reaction with methyl 2-bromophenyl sulfide to produce the target compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide involves its interaction with various molecular targets. The compound’s sulfanyl and oxadiazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}phenyl sulfide
  • Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-triazol-2-yl}phenyl sulfide

Uniqueness

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-7-9-13(10-8-12)11-22-17-19-18-16(20-17)14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKIQKGLVIMFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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